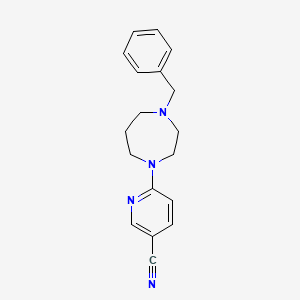
6-(4-Benzyl-1,4-diazepan-1-yl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Benzyl-1,4-diazepan-1-yl)nicotinonitrile is a chemical compound with the molecular formula C18H20N4 It features a benzyl group attached to a diazepane ring, which is further connected to a nicotinonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Benzyl-1,4-diazepan-1-yl)nicotinonitrile typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with suitable electrophiles.
Benzylation: The diazepane ring is then benzylated using benzyl halides under basic conditions.
Nicotinonitrile Attachment: The benzylated diazepane is reacted with nicotinonitrile derivatives under conditions that facilitate nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification methods such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-(4-Benzyl-1,4-diazepan-1-yl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or nicotinonitrile moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzyl or diazepane rings.
Reduction: Reduced forms of the nicotinonitrile moiety.
Substitution: Substituted benzyl or nicotinonitrile derivatives.
Scientific Research Applications
6-(4-Benzyl-1,4-diazepan-1-yl)nicotinonitrile has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new therapeutic agents.
Materials Science: Utilized in the synthesis of novel materials with specific properties.
Biological Studies: Investigated for its interactions with biological targets and potential biological activity.
Industrial Chemistry: Employed in the development of new chemical processes and products.
Mechanism of Action
The mechanism of action of 6-(4-Benzyl-1,4-diazepan-1-yl)nicotinonitrile involves its interaction with specific molecular targets. The benzyl and diazepane moieties may interact with enzymes or receptors, modulating their activity. The nicotinonitrile group can participate in binding interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
6-(1,4-Diazepan-1-yl)nicotinonitrile: Lacks the benzyl group, resulting in different chemical and biological properties.
1-Benzyl-1,4-diazepan-6-yl)methanol: Contains a hydroxyl group instead of the nicotinonitrile moiety.
Uniqueness
6-(4-Benzyl-1,4-diazepan-1-yl)nicotinonitrile is unique due to the presence of both the benzyl and nicotinonitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H20N4 |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
6-(4-benzyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H20N4/c19-13-17-7-8-18(20-14-17)22-10-4-9-21(11-12-22)15-16-5-2-1-3-6-16/h1-3,5-8,14H,4,9-12,15H2 |
InChI Key |
FOHZEYYBQOGBDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1)C2=NC=C(C=C2)C#N)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



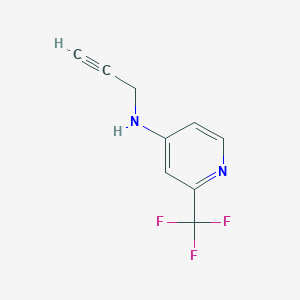



![1-Methyl-2-phenyl-3-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazol-3-ium trifluoromethanesulfonate](/img/structure/B14904343.png)
![3-[3,5-bis(trifluoromethyl)phenyl]-2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline](/img/structure/B14904350.png)
![N-phenyl-N-[2-(2-propynyloxy)benzyl]amine](/img/structure/B14904356.png)
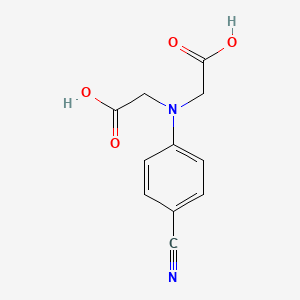

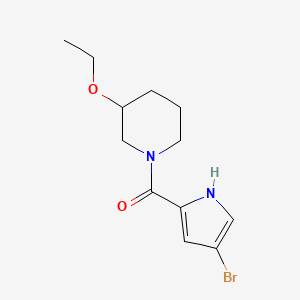
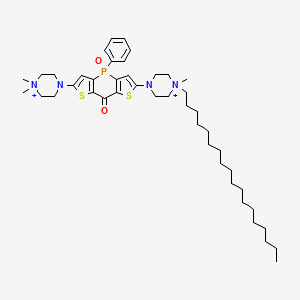

![2-[3-(Morpholin-4-yl)-3-oxopropyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14904419.png)
